molecular formula C18H17ClN2O3S B2723011 4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898455-68-0

4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

Cat. No.: B2723011
CAS No.: 898455-68-0
M. Wt: 376.86
InChI Key: KFPGWXXWXNTDAA-UHFFFAOYSA-N
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Description

Organic compounds are usually described by their molecular formula, structure, and functional groups. The IUPAC name is also used for precise identification .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity with other substances .

Scientific Research Applications

Anticancer and Radioprotective Applications

  • Anticancer Activity: Novel 4-(quinolin-1-yl) benzenesulfonamide derivatives have been synthesized and shown to possess in vitro anticancer activity, with some compounds exhibiting interesting cytotoxic activity comparable to that of doxorubicin, a reference drug. This suggests their potential utility as anticancer agents (Ghorab et al., 2008).
  • Radioprotective Activity: Some compounds within this family have demonstrated in vivo radioprotective activity against γ-irradiation in mice, highlighting their potential for development as radioprotective agents (Ghorab et al., 2007).

Antimicrobial Activity

  • Antimicrobial Agents: Derivatives of quinoline clubbed with sulfonamide moiety have been synthesized and tested for antimicrobial activity, with some compounds showing high activity against Gram-positive bacteria. This suggests their utility as potential antimicrobial agents for combating bacterial infections (Biointerface Research in Applied Chemistry, 2019).

Coordination Chemistry

  • Complex Formation: The coordination chemistry of related compounds towards metals like zinc and mercury has been explored, revealing high versatility and providing different environments to the metal center. This suggests potential applications in the development of novel metal complexes for various scientific purposes (Ardizzoia et al., 2010).

Sensing and Bioimaging Applications

  • Sensing Probe: A molecule based on a similar structural framework has been reported to detect multiple analytes such as moisture, phosgene, and metal ions, showcasing its versatility as a sensor for environmental monitoring and safety applications (Kaushik et al., 2021).

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. This could involve how the compound interacts with biological targets, such as proteins or DNA, and the resulting biological effects .

Future Directions

Future research directions could involve improving the synthesis of the compound, discovering new reactions, studying its mechanism of action in more detail, or finding new applications for the compound .

Properties

IUPAC Name

4-chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-14-4-6-16(7-5-14)25(23,24)20-15-10-12-2-1-9-21-17(22)8-3-13(11-15)18(12)21/h4-7,10-11,20H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPGWXXWXNTDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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